molecular formula C14H12Br2ClNO B13394149 2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide

2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide

Cat. No.: B13394149
M. Wt: 405.51 g/mol
InChI Key: KLJROVCVYOUVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bromine atom, a chlorophenyl group, and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

The synthesis of 2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide typically involves the bromination of 1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone. The reaction is carried out by adding bromine to the starting material in the presence of a solvent such as acetonitrile. The reaction mixture is then stirred at room temperature until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as a precursor in the synthesis of drugs targeting specific diseases, such as cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

2-Bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone hydrobromide can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C14H12Br2ClNO

Molecular Weight

405.51 g/mol

IUPAC Name

2-bromo-1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone;hydrobromide

InChI

InChI=1S/C14H11BrClNO.BrH/c1-9-12(14(18)8-15)6-7-13(17-9)10-2-4-11(16)5-3-10;/h2-7H,8H2,1H3;1H

InChI Key

KLJROVCVYOUVPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.